molecular formula C16H22N2O2 B1509288 Benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate CAS No. 1086394-68-4

Benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate

Cat. No.: B1509288
CAS No.: 1086394-68-4
M. Wt: 274.36 g/mol
InChI Key: DFQASBLNWYEDIT-UHFFFAOYSA-N
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Description

Benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate is a spirocyclic compound that has garnered attention due to its diverse biological properties. This compound is characterized by its unique structure, which includes a benzyl group attached to a 2,8-diazaspiro[4.5]decane ring system. Its chemical properties make it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of benzylamine with cyclohexanone in the presence of copper sulfate. The reaction proceeds through the formation of an intermediate spirocyclic structure, which is then further modified to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of Benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate has found applications in various fields of scientific research:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

  • Biology: It has been studied for its biological activity, including potential therapeutic uses.

  • Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

  • Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate can be compared with other similar compounds, such as Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate and 2,8-Diazaspiro[4.5]decane These compounds share structural similarities but may differ in their biological activities and applications The uniqueness of Benzyl 2,8-diazaspiro[4

Properties

IUPAC Name

benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-15(20-12-14-4-2-1-3-5-14)18-11-8-16(13-18)6-9-17-10-7-16/h1-5,17H,6-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQASBLNWYEDIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCN(C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735237
Record name Benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086394-68-4
Record name 2,8-Diazaspiro[4.5]decane-2-carboxylic acid, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086394-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate
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Benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate
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Benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate
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Benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate
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Benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate
Reactant of Route 6
Benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate

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